molecular formula C18H25NO3S B5521791 8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5521791
M. Wt: 335.5 g/mol
InChI Key: FXPPAWNMQTXGEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds, including 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984).
  • A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane, which is structurally related, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, showing potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

  • The single crystal growth and characterization of a structurally similar compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), revealed its suitability for nonlinear optical devices, indicating the potential for the molecular structure of related compounds to exhibit notable optical properties (Kagawa et al., 1994).

Chemical Reactions and Properties

  • A study on the mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into the formation of major fragments and the structure of the compound, which may be relevant for understanding the chemical reactions and properties of closely related compounds (Solomons, 1982).

Physical Properties Analysis

  • The synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlighted the significance of the physical properties of such compounds in determining their biological activity (Brubaker & Colley, 1986).

Chemical Properties Analysis

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation of N-benzylacrylamides illustrated a method for modifying the chemical properties of spiro compounds, which might be applicable to the synthesis of 8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane (Li et al., 2020).

Scientific Research Applications

Nonlinear Optical Material Development

8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane and related compounds have been explored as materials for nonlinear optical devices. Kagawa et al. (1994) demonstrated the successful application of a similar compound, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), in nonlinear optical devices like frequency doublers for laser diodes in the blue region. They focused on material purification, single crystal growth, characterization, and measuring optical properties, including second harmonic generation from the grown single crystal (Kagawa et al., 1994).

Pharmacological Evaluation

Though related to pharmacology, a noteworthy application area of similar compounds involves their evaluation as potential dopamine agonists. Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents and evaluated their dopamine agonist activity. This study highlights the versatility of these compounds in pharmacological research, particularly in understanding dopamine-related pathways (Brubaker & Colley, 1986).

Structural Elucidation in Drug Development

An important aspect of scientific research on these compounds involves their structural analysis, which is crucial for drug development. Richter et al. (2022) conducted a detailed structural study on a similar compound, BTZ043, an antitubercular drug candidate. Their work combined X-ray, variable temperature NMR, and DFT study to elucidate the structure, providing insight into the compound's behavior and potential applications in medicine (Richter et al., 2022).

Synthesis and Stereochemical Analysis

The synthesis and stereochemical analysis of spiro compounds, including 1,4-dioxa-8-azaspiro[4.5]decanes, have been widely studied. Toshima et al. (1998) worked on the highly stereoselective synthesis of spiroacetal enol ethers, which are structurally similar, showing the methods and techniques used in creating these complex organic compounds (Toshima et al., 1998).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-13-3-4-15-14(11-13)12-16(23-15)17(20)19-7-5-18(6-8-19)21-9-10-22-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPPAWNMQTXGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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